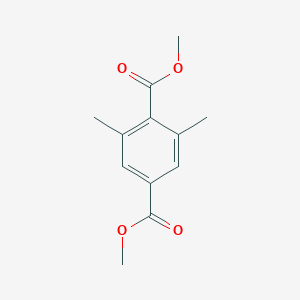

Dimethyl 2,6-dimethylterephthalate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Dimethyl 2,6-dimethylterephthalate is a useful research compound. Its molecular formula is C12H14O4 and its molecular weight is 222.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Polymer Production

Polyethylene Terephthalate (PET) : DMDMT serves as a precursor for the production of PET, a widely used polyester in textiles, packaging, and plastic bottles. The polymerization process involves transesterification with ethylene glycol, resulting in PET's formation. PET is valued for its strength, lightweight nature, and recyclability.

Polybutylene Terephthalate (PBT) : Another significant application of DMDMT is in the synthesis of PBT. PBT is utilized in engineering plastics due to its excellent mechanical properties and resistance to heat and chemicals. It finds applications in automotive components, electrical housings, and consumer goods.

Polytrimethylene Terephthalate (PTT) : DMDMT is also involved in producing PTT, which offers superior elasticity and resilience compared to PET. PTT is increasingly used in textiles and carpets due to its soft feel and durability.

Industrial Applications

Coatings and Adhesives : DMDMT-based polyesters are employed in producing coatings and adhesives. The high-performance properties of these materials make them suitable for automotive finishes, industrial coatings, and construction adhesives.

Films : The compound is used in manufacturing polyester films that are critical for packaging applications. These films provide excellent barrier properties against moisture and gases, enhancing product shelf life.

Environmental Sustainability

Recycling Processes : DMDMT plays a role in recycling PET waste into new polyester products. The hydrolysis of PET can regenerate DMDMT, which can then be repolymerized into new plastic materials. This process contributes to reducing plastic waste and promoting circular economy practices.

Biorenewable Sources : Recent studies have explored synthesizing DMDMT from biorenewable sources such as methyl coumalate. This approach not only reduces reliance on fossil fuels but also minimizes environmental impact by utilizing renewable feedstocks .

Case Studies

Analyse Chemischer Reaktionen

Esterification of 2,6-Naphthalenedicarboxylic Acid

The primary synthesis route involves the direct esterification of 2,6-naphthalenedicarboxylic acid (NDA) with methanol. This reaction is catalyzed under high-temperature conditions (200–350°C) using acid catalysts such as titanic acid ester or molybdophosphoric acid .

Reaction Mechanism:

C12H8O4(NDA)+2CH3OHCatalystC14H12O4(DMN)+2H2O

Key Process Parameters:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 270–300°C | ↑ Yield (>90%) |

| Catalyst Loading | 0.5–10 wt% | ↑ Reaction Rate |

| Solvent | Trimethyl trimellitate | Prevents clogging |

Industrial Example :

- A continuous process using trimethyl trimellitate as a solvent achieved 94.5% yield at 280°C with a residence time of 15 minutes .

- Post-reaction distillation and crystallization removed isomers and residual acids, yielding >99.9% pure DMN .

Role of Mixed Solvent Systems

Mixed solvents enhance reaction efficiency by improving solubility and fluidity. A blend of trimethyl trimellitate with methyl benzoate or dimethyl o-phthalate is commonly used .

Solvent Performance Comparison:

| Solvent Combination | Reaction Rate (mol/hr) | Final Purity |

|---|---|---|

| Trimethyl trimellitate alone | 0.85 | 99.5% |

| Trimethyl trimellitate + methyl benzoate | 1.12 | 99.9% |

Catalyst Efficiency:

| Catalyst Type | TPA Yield (Analogous System) | Stability |

|---|---|---|

| Nb/HZSM-5 (0.6 wt% Nb) | 94% | High |

| Co-Mn Acetate | 91% | Moderate |

Industrial-Scale Production

The Witten process (adapted for DMN) involves:

- Oxidation : p-xylene derivatives to intermediate acids.

- Esterification : Methanol treatment under pressure.

- Distillation : Removal of by-products like dimethyl ether .

Continuous Reactor Performance :

| Residence Time (hr) | Temperature (°C) | DMN Yield |

|---|---|---|

| 2 | 270 | 91.5% |

| 4 | 280 | 94.5% |

Eigenschaften

CAS-Nummer |

18958-18-4 |

|---|---|

Molekularformel |

C12H14O4 |

Molekulargewicht |

222.24 g/mol |

IUPAC-Name |

dimethyl 2,6-dimethylbenzene-1,4-dicarboxylate |

InChI |

InChI=1S/C12H14O4/c1-7-5-9(11(13)15-3)6-8(2)10(7)12(14)16-4/h5-6H,1-4H3 |

InChI-Schlüssel |

YUIDQXMTXCEYCO-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC(=C1C(=O)OC)C)C(=O)OC |

Kanonische SMILES |

CC1=CC(=CC(=C1C(=O)OC)C)C(=O)OC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.